
11-(4-Pentyl-1,2-dioxetan-3-YL)undec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid is a chemical compound with the molecular formula C₁₈H₃₂O₄ It is characterized by the presence of a dioxetane ring, which is a four-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid typically involves the formation of the dioxetane ring through a series of organic reactions. One common method includes the reaction of an appropriate precursor with a peroxide under controlled conditions to form the dioxetane ring. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The dioxetane ring can be susceptible to oxidation, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dioxetane ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or alkanes.
Aplicaciones Científicas De Investigación
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dioxetane rings and their reactivity.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and other biological processes.
Industry: Used in the development of new materials and chemical processes, particularly those involving oxidation reactions.
Mecanismo De Acción
The mechanism by which 11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid exerts its effects involves the reactivity of the dioxetane ring. The ring can undergo cleavage to form reactive intermediates, which can then interact with other molecules. This reactivity is often harnessed in chemical and biological assays to study various processes.
Comparación Con Compuestos Similares
Similar Compounds
11-(3-Pentyloxiran-2-yl)undec-9-enoic acid: This compound also contains a reactive ring structure but differs in the type of ring and its reactivity.
9,15-Octadecadienoic acid, 12,13-dihydroxy-: Another compound with a similar carbon chain length but different functional groups.
Uniqueness
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid is unique due to its dioxetane ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications where controlled reactivity is desired.
Propiedades
Número CAS |
144335-16-0 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
11-(4-pentyldioxetan-3-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-10-13-16-17(22-21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20) |
Clave InChI |
GCOVDDMCHVEXDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(OO1)CC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


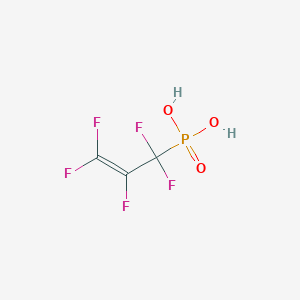

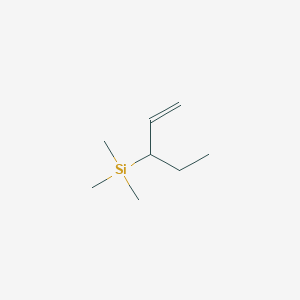
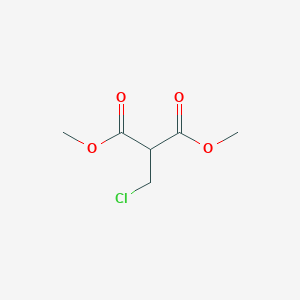
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
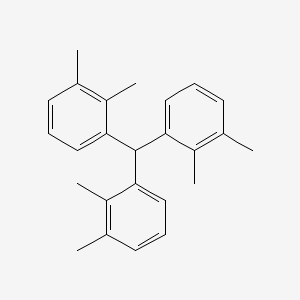
![N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B12553557.png)


![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)
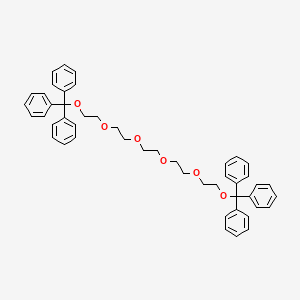

![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
